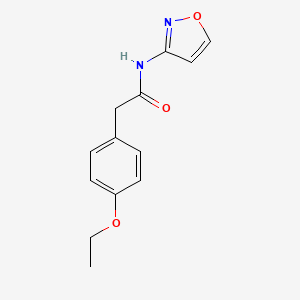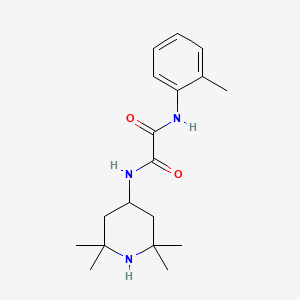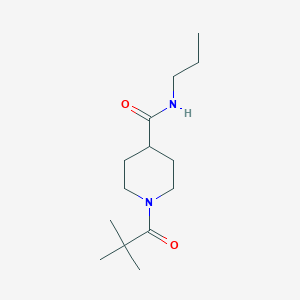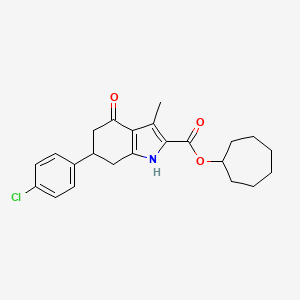![molecular formula C15H18N2O3 B4748080 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4748080.png)
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
Overview
Description
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, also known as MTPP, is a chemical compound that has gained attention for its potential use in scientific research. MTPP has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied.
Scientific Research Applications
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various scientific research applications. It has been studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied. It has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and cell death.
Biochemical and Physiological Effects
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and cell death in various cell types, including dopaminergic neurons and insect cells. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been found to inhibit the activity of complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in ROS production.
Advantages and Limitations for Lab Experiments
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have insecticidal activity against several insect species, making it a potential candidate for insecticide development. However, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several limitations for lab experiments. It has been found to induce oxidative stress and cell death in various cell types, making it difficult to study its effects in vivo. Additionally, the mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied, making it difficult to fully understand its effects.
Future Directions
There are several future directions for the study of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole. Further research is needed to fully understand its mechanism of action and its effects on various cell types. Additionally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species. Finally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-11(2)16-17(12(10)3)15(18)9-20-14-7-5-13(19-4)6-8-14/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHEAHZLILZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(1-naphthyl)acetamide](/img/structure/B4748002.png)
![N,N'-1,2-phenylenebis{2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide}](/img/structure/B4748017.png)
![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4748029.png)
![N-(2,4-dimethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4748037.png)


![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B4748053.png)
![3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4748063.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4748078.png)

![N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4748092.png)